(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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Overview
Description
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound that features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an imidazole ring substituted with a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions: The phenyl ring is substituted with methoxy groups using methanol and a strong acid catalyst.
Coupling Reaction: The imidazole ring is then coupled with the substituted phenyl ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- (3,5-dimethylphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- (3,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanamine
Uniqueness
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-5-4-15-13(16)12(14)9-6-10(17-2)8-11(7-9)18-3/h4-8,12H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTNOSQPAZUHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC(=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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